![molecular formula C13H11N5O2 B2365452 N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251635-26-3](/img/structure/B2365452.png)

N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. The compound is a small molecule inhibitor that has been shown to exhibit promising activity against certain enzymes and proteins. In

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

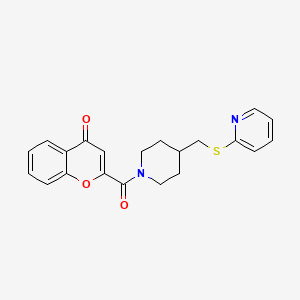

Chemical Synthesis and Antiulcer Activities : Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, structurally related to the compound , have been synthesized and evaluated for their potential as histamine H2-receptor antagonists. These compounds have shown promising pharmacological activities, including gastric antisecretory and antiulcer activities, indicating their potential in treating ulcer-related diseases (Katsura et al., 1992).

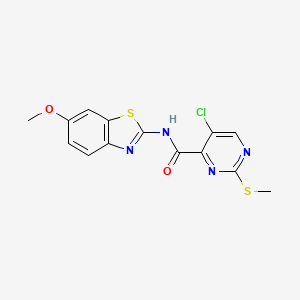

Antibacterial Activity : Research into benzimidazole-based pyrimidine derivatives has unveiled their significant antibacterial properties. These studies highlight the synthesis of such compounds and their effective application in combating bacterial infections (Gullapelli et al., 2014).

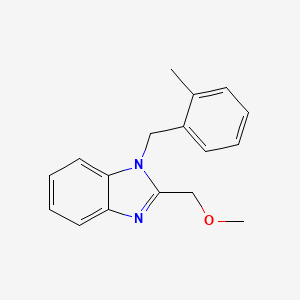

Imaging Agent Development : Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been developed as selective imaging agents for studying peripheral benzodiazepine receptors using positron emission tomography (PET). These compounds exhibit high affinity and selectivity, offering valuable tools for the diagnosis of neurodegenerative disorders (Fookes et al., 2008).

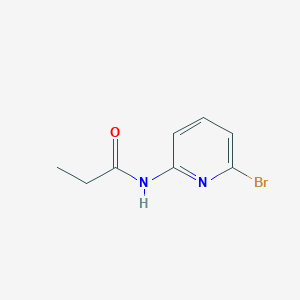

Antiviral Activity : A novel class of inhibitors against human rhinovirus has been identified, demonstrating the versatility of imidazo[1,2-a]pyridines in antiviral therapy. This research showcases the potential for developing effective treatments against viral infections (Hamdouchi et al., 1999).

Green Chemistry Applications : The synthesis of benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives in water under catalyst-free conditions highlights an environmentally friendly approach to chemical synthesis. This method offers an efficient and eco-friendly alternative for the development of complex molecules (Liu et al., 2012).

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-pyrimidin-2-yloxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c19-11(8-20-13-14-6-3-7-15-13)18-12-16-9-4-1-2-5-10(9)17-12/h1-7H,8H2,(H2,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWSWXMCXKHXSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)COC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)

![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)

(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)

![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)

![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)